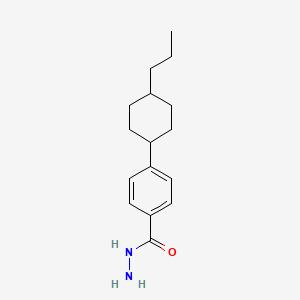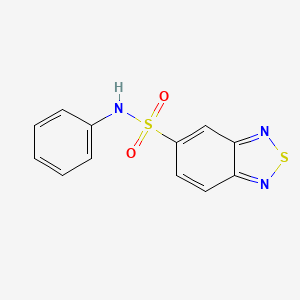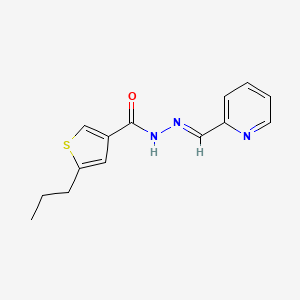
N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide, also known as MNAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAT belongs to the class of nitroaromatic compounds, which have been found to exhibit various pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, inhibit the growth of bacteria and fungi, and suppress the production of pro-inflammatory cytokines. This compound has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized through modifications to the synthesis process. This compound has also been found to exhibit low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, this compound has some limitations, including its solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide. One area of interest is the development of this compound-based therapies for cancer and infectious diseases. This compound has shown promise as a potential anticancer and antimicrobial agent, and further studies are needed to determine its efficacy in vivo. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the specific enzymes and signaling pathways that are inhibited by this compound. Additionally, the development of new synthesis methods for this compound may improve its yield and purity, making it more suitable for further research and development.
In conclusion, this compound is a chemical compound that has shown promise as a potential therapeutic agent for various diseases. Its synthesis method has been optimized, and it exhibits several pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Further research is needed to fully understand its mechanism of action and to develop this compound-based therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide involves the condensation of 2-thiophenecarboxylic acid with 2-amino-5-methoxyphenol in the presence of thionyl chloride. The resulting intermediate is then reacted with nitric acid to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the process to achieve these goals.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. It has also been found to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-19-12-5-4-9(15(17)18)7-11(12)14-13(16)8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCXCJJRUQYILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)




